An In-depth Technical Guide to tert-Butyl (4-acetylphenyl)carbamate
An In-depth Technical Guide to tert-Butyl (4-acetylphenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (4-acetylphenyl)carbamate is a chemical compound widely utilized in medicinal chemistry and organic synthesis. Structurally, it features a phenyl ring substituted with an acetyl group and a nitrogen atom protected by a tert-butyloxycarbonyl (Boc) group. This configuration makes it a valuable intermediate, particularly in the construction of more complex molecules targeted for pharmaceutical applications.
The presence of the Boc protecting group allows for the selective modification of other parts of the molecule, such as the acetyl group. Subsequently, the Boc group can be removed under specific acidic conditions to liberate the aniline amine, making it available for further chemical transformations. This strategic protection and deprotection is a cornerstone of modern multi-step organic synthesis, enabling the development of novel therapeutic agents, including kinase inhibitors.
Chemical and Physical Properties
The physical and chemical properties of tert-Butyl (4-acetylphenyl)carbamate are summarized below. These properties are crucial for its handling, reaction setup, and purification.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇NO₃ | PubChem[1] |
| Molecular Weight | 235.28 g/mol | PubChem[1] |
| Appearance | White to off-white solid | Inferred |
| Melting Point | 133-135 °C | Vendor Data |
| Solubility | Soluble in methanol, ethyl acetate, dichloromethane | Inferred |
| XLogP3 | 2.6 | PubChem |
| Polar Surface Area | 55.4 Ų | PubChem |
| Rotatable Bond Count | 3 | PubChem |
Spectroscopic Data
Spectroscopic data is essential for the identification and purity assessment of the compound.
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) |
| 7.91 (d, J = 8.8 Hz, 2H) | 196.8 |
| 7.48 (d, J = 8.8 Hz, 2H) | 152.4 |
| 6.75 (s, 1H, NH) | 142.8 |
| 2.56 (s, 3H) | 131.9 |
| 1.53 (s, 9H) | 129.9 |
| 117.9 | |
| 81.2 | |
| 28.3 | |
| 26.5 |
Note: Spectral data is based on typical values for this compound and may vary slightly based on solvent and experimental conditions.
Synthesis and Experimental Protocols
tert-Butyl (4-acetylphenyl)carbamate is most commonly synthesized by the protection of the amino group of 4-aminoacetophenone using di-tert-butyl dicarbonate (Boc₂O).
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of tert-Butyl (4-acetylphenyl)carbamate.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize tert-Butyl (4-acetylphenyl)carbamate via Boc-protection of 4-aminoacetophenone.
Materials:
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4-Aminoacetophenone (1.0 eq)
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Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
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4-Dimethylaminopyridine (DMAP) (0.1 eq) or Triethylamine (TEA) (1.2 eq)
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Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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In a round-bottom flask, dissolve 4-aminoacetophenone (1.0 eq) in dichloromethane.
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Add the base, either DMAP (0.1 eq) or TEA (1.2 eq), to the solution and stir.
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Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirring mixture at room temperature.
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Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel.
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Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purify the resulting crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography to yield pure tert-Butyl (4-acetylphenyl)carbamate as a solid.
Role in Drug Development and Further Reactions
This compound is not typically a final drug product but serves as a key building block. Its bifunctional nature (a reactive ketone and a protected amine) allows for sequential and controlled chemical modifications.
Logical Role as a Synthetic Intermediate
The primary utility of tert-Butyl (4-acetylphenyl)carbamate is to introduce a protected aniline moiety into a target molecule. The acetyl group can be used as a handle for further transformations, such as condensation reactions, reductions, or conversion to other functional groups, all while the amine remains protected.
Caption: Role of the compound as a key intermediate in multi-step synthesis.
Detailed Experimental Protocol: Boc Deprotection
A common subsequent reaction is the removal of the Boc protecting group to yield 4-aminoacetophenone or its derivative.
Objective: To deprotect the amine of tert-Butyl (4-acetylphenyl)carbamate.
Materials:
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tert-Butyl (4-acetylphenyl)carbamate (1.0 eq)
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Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in dioxane)
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Dichloromethane (DCM) or Dioxane
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution or other base for neutralization
Procedure:
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Dissolve tert-Butyl (4-acetylphenyl)carbamate in dichloromethane.
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Cool the solution in an ice bath (0 °C).
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Slowly add an excess of trifluoroacetic acid (e.g., 5-10 equivalents) or a solution of HCl in dioxane to the stirred solution.
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Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.
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Remove the solvent and excess acid under reduced pressure.
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To obtain the free amine, dissolve the resulting salt in water and neutralize carefully by the slow addition of a saturated NaHCO₃ solution until the pH is basic.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product.
Applications in Kinase Inhibitor Synthesis
Derivatives of tert-Butyl (4-acetylphenyl)carbamate are valuable in the synthesis of kinase inhibitors, a major class of anti-cancer drugs. The core structure can be elaborated to fit into the ATP-binding pocket of specific kinases. For instance, the unveiled amino group following deprotection can be used to form amide, urea, or sulfonamide linkages, which are common motifs in kinase inhibitors designed to interact with the hinge region of the kinase domain.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound may not be universally available, data from structurally similar carbamates should be used to guide handling procedures.
| Hazard Class | Precautionary Statements |
| Handling | Use only in a well-ventilated area, preferably in a chemical fume hood.[2] Avoid breathing dust, fumes, or vapors.[2] Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke when using this product.[2] |
| PPE | Wear protective gloves, protective clothing, and eye/face protection (safety glasses or goggles).[2] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[2] Store locked up.[2] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[2] |
| First Aid (Eyes) | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| First Aid (Skin) | IF ON SKIN: Wash with plenty of water and soap. Take off contaminated clothing and wash it before reuse.[2] |
| First Aid (Ingestion) | IF SWALLOWED: Immediately call a POISON CENTER or doctor.[2] |
Conclusion
tert-Butyl (4-acetylphenyl)carbamate is a strategically important building block in synthetic organic chemistry. Its value lies in the stable Boc-protection of an aniline, which allows for diverse chemical manipulations at the acetyl group and other positions before the reactive amine is revealed for subsequent steps. This functionality has made it and related structures instrumental in the synthesis of complex molecules, particularly in the field of drug discovery and development for targeted therapies like kinase inhibitors. Proper understanding of its properties, synthesis, and reaction protocols is essential for its effective use in the research laboratory.
